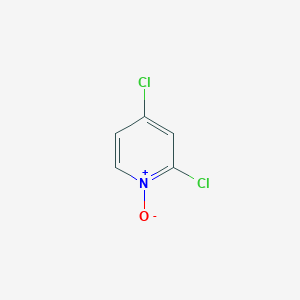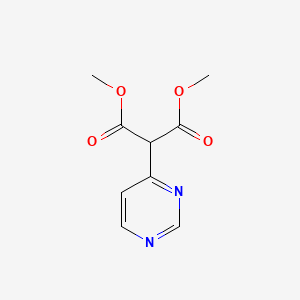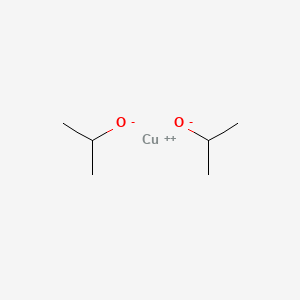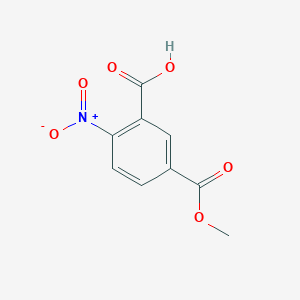
Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester is an organic compound with the linear formula C8H14O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester is represented by the linear formula C8H14O3 . The molecular weight of this compound is 158.199 . More detailed structural information like 2D or 3D structures might be available in specialized chemical databases .Physical And Chemical Properties Analysis
Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester has a molecular weight of 142.1956 . More detailed physical and chemical properties might be available in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis of Other Compounds
“Methyl 1-(hydroxymethyl)cyclohexanecarboxylate” can be used in the synthesis of other complex organic compounds. For example, it has been used in the diastereoselective synthesis of cis-1,2-dialkenylcyclopropanols .
Production of Dibenzo[b,d]furan Derivatives
This compound has been utilized in the synthesis of methyl 7,7-dimethyl-9-oxo-1,3,4,4a,6,7,8,9,9b-decahydrodibenzo[b,d]furan-4a-carboxylate . Dibenzo[b,d]furan derivatives are important in the field of organic chemistry and can be used in various applications, including the development of pharmaceuticals and agrochemicals.
Research and Development
“Methyl 1-(hydroxymethyl)cyclohexanecarboxylate” is often used in research and development laboratories. It can be used to study reaction mechanisms, test new synthetic methods, or develop new materials .
Educational Purposes
In educational settings, this compound can be used in teaching laboratories to demonstrate various concepts in organic chemistry, such as esterification, hydrolysis, and other fundamental reactions .
Industrial Applications
While specific industrial applications for this compound are not mentioned in the available resources, it’s plausible that it could be used in the production of specialty chemicals, pharmaceuticals, or other products that require complex organic synthesis .
Pharmaceutical Research
Although not directly mentioned, compounds similar to “Methyl 1-(hydroxymethyl)cyclohexanecarboxylate” have been used in pharmaceutical research. For instance, 1-Methyl-1-cyclohexanecarboxylic acid, a related compound, has been used as an anticonvulsant drug and causes maturation of murine neuroblastoma cells in vitro . It’s possible that “Methyl 1-(hydroxymethyl)cyclohexanecarboxylate” could have similar applications.
Wirkmechanismus
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, also known as Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester, is a chemical compound with the molecular formula C9H16O3 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Eigenschaften
IUPAC Name |
methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-8(11)9(7-10)5-3-2-4-6-9/h10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCJOSOCKDEXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555805 | |
| Record name | Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
CAS RN |
104654-66-2 | |
| Record name | Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1602162.png)

![8-Chloro-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B1602171.png)


![4-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1602174.png)